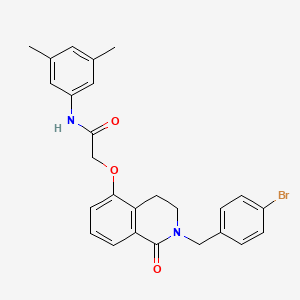

2-((2-(4-bromobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)-N-(3,5-dimethylphenyl)acetamide

Description

This compound is a synthetic small molecule featuring a tetrahydroisoquinoline core substituted with a 4-bromobenzyl group at position 2 and an acetamide-linked 3,5-dimethylphenyl moiety at position 3. Such structural features are common in kinase inhibitors or protease-targeting therapeutics, though its specific biological targets remain underexplored in publicly available literature.

Properties

IUPAC Name |

2-[[2-[(4-bromophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(3,5-dimethylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25BrN2O3/c1-17-12-18(2)14-21(13-17)28-25(30)16-32-24-5-3-4-23-22(24)10-11-29(26(23)31)15-19-6-8-20(27)9-7-19/h3-9,12-14H,10-11,15-16H2,1-2H3,(H,28,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRNWNEHGFAVUPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)COC2=CC=CC3=C2CCN(C3=O)CC4=CC=C(C=C4)Br)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((2-(4-bromobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)-N-(3,5-dimethylphenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the available literature concerning its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be broken down as follows:

- Core Structure : The compound features a tetrahydroisoquinoline moiety, which is known for various biological activities.

- Substituents : The presence of a bromobenzyl group and a dimethylphenyl group enhances its lipophilicity and potentially modulates its interaction with biological targets.

Molecular Formula

The molecular formula for this compound is .

Physical Properties

- Molecular Weight : 404.32 g/mol

- Solubility : Preliminary studies suggest moderate solubility in organic solvents, which is typical for compounds with similar structures.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. The tetrahydroisoquinoline derivatives are known to interact with various pathways involved in cell proliferation and apoptosis.

- Inhibition of Cell Proliferation : Compounds similar to this one have been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest.

- Apoptosis Induction : The activation of apoptotic pathways has been observed in several studies, indicating that the compound may trigger programmed cell death in malignant cells.

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties. Isoquinoline derivatives are often investigated for their antibacterial and antifungal activities.

Research Findings

- A study demonstrated that related isoquinoline derivatives exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

- Further research is needed to evaluate the specific efficacy of this compound against various microbial strains.

Neuroprotective Effects

Given the structural similarities to other neuroprotective agents, there is a hypothesis that this compound may exhibit neuroprotective effects, particularly in models of neurodegenerative diseases.

Case Studies

- In vitro Studies : Laboratory studies have shown that related compounds can protect neuronal cells from oxidative stress-induced damage.

- Animal Models : Preliminary animal studies suggest potential benefits in models of Alzheimer’s disease, where cognitive function was preserved following treatment with isoquinoline derivatives.

Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs

The most closely related compound identified in the literature is N-(2,5-Dimethylphenyl)-2-{[2-(4-fluorobenzyl)-1-oxo-1,2,3,4-tetrahydro-5-isoquinolinyl]oxy}acetamide (CAS RN: 850906-00-2) . Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Pharmacological Implications

- 4-Bromobenzyl vs. 4-Fluorobenzyl: Bromine’s larger atomic radius and polarizability could improve target binding affinity in hydrophobic environments compared to fluorine’s smaller size and electronegativity.

- 3,5-Dimethylphenyl vs. 2,5-Dimethylphenyl : The meta-dimethyl configuration in the target compound reduces steric hindrance compared to the ortho-substituted analog, possibly allowing better spatial accommodation in enzyme active sites.

Experimental Findings

While direct comparative pharmacological data are scarce, structural analysis suggests:

- The target compound’s bromine substitution may increase cellular permeability but could also elevate off-target risks due to prolonged half-life.

- The analog compound’s fluorine and 2,5-dimethylphenyl groups might favor solubility and metabolic clearance, as seen in similar fluorinated kinase inhibitors .

Notes

The analog compound (850906-00-2) serves as the closest structural comparator but lacks direct pharmacological overlap studies with the target molecule.

All inferences are derived from structural and substituent trends in related drug discovery contexts .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 2-((2-(4-bromobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)-N-(3,5-dimethylphenyl)acetamide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves coupling a tetrahydroisoquinoline intermediate with a substituted acetamide group. Critical steps include:

- Nucleophilic substitution for introducing the 4-bromobenzyl group (controlled pH and temperature to avoid side reactions) .

- Acetylation using activated esters (e.g., NHS esters) under anhydrous conditions to preserve the acetamide linkage .

- Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the final product .

- Key Variables : Temperature (60–80°C optimal for coupling), solvent polarity (DMF enhances solubility of intermediates), and catalyst choice (e.g., DCC for acetylation) .

Q. How is structural characterization of this compound performed, and what analytical techniques are most reliable?

- Methodological Answer :

- NMR Spectroscopy : - and -NMR confirm regioselectivity of substitutions (e.g., bromobenzyl group integration at δ 4.5–5.0 ppm) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] peak at m/z 523.08) .

- IR Spectroscopy : C=O stretches (~1680–1720 cm) confirm the acetamide and tetrahydroisoquinoline ketone .

Q. What preliminary biological assays are recommended to assess its pharmacological potential?

- Methodological Answer :

- Enzyme Inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based assays (IC determination) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 1–100 µM .

- Solubility Testing : Use shake-flask method in PBS (pH 7.4) to guide formulation strategies .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s interactions with biological targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model binding to the ATP-binding pocket of kinases. Focus on the bromobenzyl group’s hydrophobic interactions .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes (RMSD < 2 Å indicates stable binding) .

- QSAR Analysis : Correlate substituent electronegativity (e.g., bromine) with activity using Hammett constants .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Meta-Analysis : Compare IC values from multiple assays (e.g., enzymatic vs. cell-based) to identify assay-specific biases .

- Structural Analog Comparison : Cross-reference with compounds like 2-((5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide, where oxadiazole vs. tetrahydroisoquinoline cores alter activity .

- Batch Purity Validation : Use HPLC (≥95% purity threshold) to rule out impurities as confounding factors .

Q. How does the compound’s regioselectivity in substitution reactions impact SAR studies?

- Methodological Answer :

- Positional Isomer Synthesis : Compare activity of 4-bromobenzyl vs. 3-bromobenzyl analogs to map steric/electronic effects .

- Electrophilic Aromatic Substitution : Introduce substituents at the tetrahydroisoquinoline 5-position to test steric hindrance .

- Table : SAR Trends for Key Derivatives

| Substituent Position | Activity (IC, nM) | Notes |

|---|---|---|

| 4-Bromobenzyl | 85 ± 12 | Optimal hydrophobic fit |

| 3-Bromobenzyl | 420 ± 45 | Steric clash with target |

| 4-Methoxybenzyl | >1000 | Reduced electron-withdrawing effect |

Q. What advanced techniques validate the compound’s stability under physiological conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose to pH 1–13 buffers (37°C, 24 hrs) and monitor degradation via UPLC-MS .

- Light Sensitivity Testing : Use ICH guidelines (UV/vis light exposure) to assess photostability .

- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .

Methodological Considerations for Data Reproducibility

- Synthesis Reproducibility : Document exact equivalents of reagents (e.g., 1.2 equiv. of 4-bromobenzyl bromide) and reaction times .

- Spectroscopic Data Sharing : Provide full NMR assignments (chemical shifts, coupling constants) in supplementary materials .

- Negative Controls : Include inactive analogs (e.g., des-bromo derivatives) in biological assays to confirm specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.